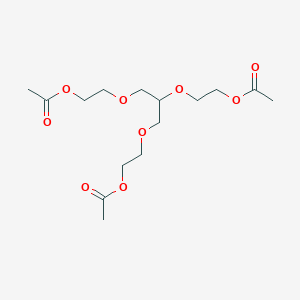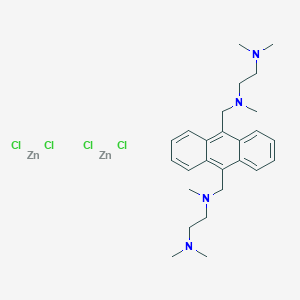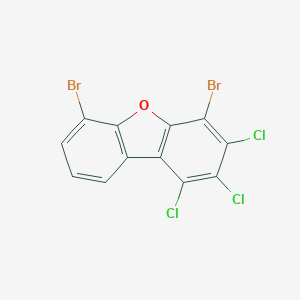
2-Propenoic acid, 2-methyl-, polymer with butyl 2-methyl-2-propenoate, ethenylbenzene and octadecyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-methyl-, polymer with butyl 2-methyl-2-propenoate, ethenylbenzene and octadecyl is a type of polymer that has gained significant attention in scientific research due to its unique properties. This polymer is synthesized through a complex process that involves the use of various chemicals and techniques.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-methyl-, polymer with butyl 2-methyl-2-propenoate, ethenylbenzene and octadecyl is not fully understood. However, it is believed that the polymer interacts with cell membranes and alters their properties, leading to changes in cellular behavior. It has also been suggested that the polymer can act as a surfactant, reducing the surface tension of liquids and facilitating drug delivery.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, studies have shown that this polymer is biocompatible and does not cause significant toxicity or inflammation in vivo. It has also been shown to have good mechanical properties, making it suitable for use in tissue engineering applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Propenoic acid, 2-methyl-, polymer with butyl 2-methyl-2-propenoate, ethenylbenzene and octadecyl is its versatility. This polymer can be synthesized in a variety of ways and can be tailored to meet specific requirements. It is also relatively easy to purify and characterize using various analytical techniques.
However, there are also some limitations associated with the use of this polymer in lab experiments. One of the main limitations is its cost. The synthesis of this polymer can be expensive and time-consuming, making it difficult to use in large-scale experiments. It can also be difficult to control the release of drugs from this polymer, which can limit its effectiveness in drug delivery applications.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Propenoic acid, 2-methyl-, polymer with butyl 2-methyl-2-propenoate, ethenylbenzene and octadecyl. One potential direction is the development of new synthesis methods that are more cost-effective and efficient. Another direction is the optimization of this polymer for specific applications, such as tissue engineering or drug delivery. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of this polymer.
Synthesemethoden
The synthesis of 2-Propenoic acid, 2-methyl-, polymer with butyl 2-methyl-2-propenoate, ethenylbenzene and octadecyl involves the use of several chemicals and techniques. The process starts with the polymerization of 2-methylpropenoic acid and butyl 2-methyl-2-propenoate in the presence of a catalyst. This is followed by the addition of ethenylbenzene and octadecyl to the reaction mixture. The resulting polymer is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-methyl-, polymer with butyl 2-methyl-2-propenoate, ethenylbenzene and octadecyl has several scientific research applications. One of the main applications is in the field of drug delivery. This polymer has been shown to be an effective carrier for various drugs due to its ability to encapsulate them and release them in a controlled manner. It has also been used in the development of biomaterials, such as tissue engineering scaffolds, due to its biocompatibility and mechanical properties.
Eigenschaften
CAS-Nummer |
106646-39-3 |
|---|---|
Molekularformel |
C42H70O6 |
Molekulargewicht |
671 g/mol |
IUPAC-Name |
butyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;octadecyl 2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C22H42O2.C8H14O2.C8H8.C4H6O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-4-5-6-10-8(9)7(2)3;1-2-8-6-4-3-5-7-8;1-3(2)4(5)6/h2,4-20H2,1,3H3;2,4-6H2,1,3H3;2-7H,1H2;1H2,2H3,(H,5,6) |
InChI-Schlüssel |
MEVXYZPWAFEZJS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCOC(=O)C(=C)C.CC(=C)C(=O)O.C=CC1=CC=CC=C1 |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCOC(=O)C(=C)C.CC(=C)C(=O)O.C=CC1=CC=CC=C1 |
Synonyme |
2-Propenoic acid, 2-methyl-, polymer with butyl 2-methyl-2-propenoate, ethenylbenzene and octadecyl 2-methyl-2-propenoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)

![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)

![(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B11942.png)



